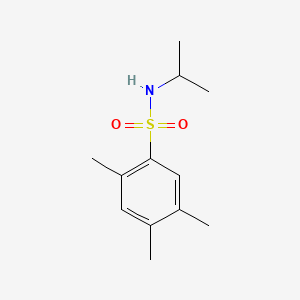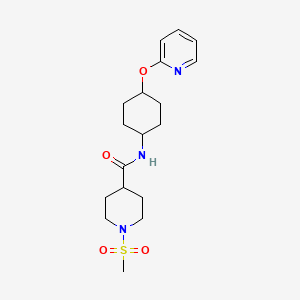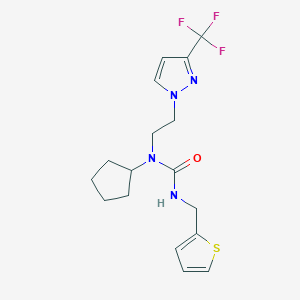![molecular formula C23H18N2O2 B2952587 3-[4-(苄氧基)苯基]-1-苯基-1H-吡唑-4-甲醛 CAS No. 890012-38-1](/img/structure/B2952587.png)
3-[4-(苄氧基)苯基]-1-苯基-1H-吡唑-4-甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of similar compounds involves reactions of benzyloxyphenyl derivatives with other organic molecules. For instance, a novel series of 1,2,3-triazole-linked pyrazoline analogues were prepared by the reaction of 3-(4-(benzyloxy)phenyl)-1-(1-(arylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-one with hydrazine hydrate .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and similar compounds. It likely contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. The phenyl groups suggest the presence of benzene rings, and the benzyloxy group indicates a benzyl group attached to an oxygen atom .科学研究应用
合成和生物活性
-
合成和抗氧化/抗炎活性:一项研究合成了与请求的化合物密切相关的 1-苯甲酰-3-苯基-1H-吡唑-4-甲醛的衍生物,并评估了它们的抗氧化和抗炎活性。化合物 4c 和 4e 表现出有效的抗氧化活性,而 4c、4e 和 4d 表现出显着的抗炎活性 (Sudha, Subbaiah, & Mahalakshmi, 2021)。
-
新型杂环合成:另一项研究使用 3-(苯并呋喃-2-基)-1-苯基-1H-吡唑-4-甲醛(一种与请求的化合物类似的化合物)作为创建新型杂环的前体。这些是通过与各种酰肼反应合成的,显示了该化合物在创建多样化化学结构中的用途 (Baashen, Abdel-Wahab, & El‐Hiti, 2017)。
-
壳聚糖席夫碱合成和抗菌活性:一种相关的吡唑衍生物被用来合成壳聚糖的席夫碱,其特点是具有抗菌活性。这些化合物对细菌和真菌表现出不同的活性,突出了该化合物在制造抗菌剂方面的潜力 (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020)。
药理潜力
-
抗惊厥和镇痛活性:合成了与 3-[4-(苄氧基)苯基]-1-苯基-1H-吡唑-4-甲醛在结构上相关的化合物,并测试了其抗惊厥和镇痛活性。一些合成的分子表现出有效的抗惊厥活性,并具有镇痛特性,且没有毒性 (Viveka, Dinesha, Shama, Naveen, Lokanath, & Nagaraja, 2015)。
-
药理靶点的抑制活性:另一项涉及类似化合物的研究发现,其分子结构和性质表明具有潜在的磷酸二酯酶抑制活性,表明其在药理应用中可能的用途 (Mary, Panicker, Sapnakumari, Narayana, Sarojini, Al‐Saadi, Van Alsenoy, War, & Fun, 2015)。
晶体结构分析
- 晶体结构和合成:确定了类似吡唑衍生物的晶体结构,提供了对该化合物分子几何形状的见解,这对于了解其反应性和与其他分子的相互作用至关重要 (Xu & Shi, 2011)。
安全和危害
未来方向
Future research could focus on further elucidating the properties and potential applications of this compound. For instance, its potential as an anticancer agent could be explored, given the activity of similar compounds . Additionally, its synthesis could be optimized, and its physical and chemical properties could be characterized in more detail.
作用机制
Target of Action
The primary target of the compound 3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde, also known as 1-phenyl-3-(4-phenylmethoxyphenyl)pyrazole-4-carbaldehyde, is the Epidermal Growth Factor Receptor (EGFR) kinase . EGFR kinase is a cell surface protein that binds to epidermal growth factor, leading to receptor dimerization, stimulation of its intrinsic kinase activity, and triggering of signaling pathways that influence cell proliferation, survival, and other cellular functions .
Mode of Action
The compound interacts with EGFR kinase by binding to the hinge region of the ATP binding site . This interaction inhibits the kinase activity of EGFR, thereby preventing the activation of downstream signaling pathways that promote cell proliferation and survival .
Biochemical Pathways
The inhibition of EGFR kinase by the compound affects multiple biochemical pathways. The most notable is the RAS/RAF/MEK/ERK pathway , which is involved in cell proliferation, differentiation, and survival. By inhibiting EGFR kinase, the compound prevents the activation of this pathway, leading to reduced cell proliferation and increased apoptosis .
Pharmacokinetics
It has been shown to exhibitglucose-dependent insulin secretion in rats following intravenous administration . This suggests that the compound may have a favorable absorption, distribution, metabolism, and excretion (ADME) profile, although further studies are needed to confirm this.
Result of Action
The compound has demonstrated antiproliferative activities against various human cancer cell lines, including MCF-7 (breast cancer), A549 (non-small lung tumor), HCT-116 (colon cancer), and SiHa (cancerous tissues of the cervix uteri) . It has also been shown to induce apoptosis in cancer cells .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of glucose can enhance the compound’s insulin-secreting activity . Additionally, the compound’s stability and efficacy may be affected by factors such as pH, temperature, and the presence of other substances in the environment.
属性
IUPAC Name |
1-phenyl-3-(4-phenylmethoxyphenyl)pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2/c26-16-20-15-25(21-9-5-2-6-10-21)24-23(20)19-11-13-22(14-12-19)27-17-18-7-3-1-4-8-18/h1-16H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWWOSMJKONQHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NN(C=C3C=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2952508.png)
![N-(2,6-dimethylphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2952509.png)

![N-(4-(N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2952514.png)
![2-Morpholinobenzo[d]thiazol-6-yl 2-phenoxyacetate](/img/structure/B2952515.png)
![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2952516.png)

![4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid](/img/structure/B2952519.png)

![N-(2,4-difluorophenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2952522.png)
![7-isopropyl-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2952523.png)

![N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2952526.png)